Parasympatholytic Potency: Oxitefonium Bromide vs. Atropine
The quaternary ammonium function of oxitefonium bromide confers an antinicotinic action at the parasympathetic ganglia, resulting in a parasympatholytic effect described in the French pharmacovigilance database BIAM as 'more powerful than that of atropine' [1]. This qualitative superiority statement is explicitly documented in the mechanism-of-action section of the regulatory monograph, placing oxitefonium in a higher potency tier relative to the reference standard anticholinergic atropine. The comparison is qualitative rather than quantitative (no IC₅₀ values provided), reflecting the vintage of the source documentation.
| Evidence Dimension | Parasympatholytic potency (qualitative ranking) |
|---|---|
| Target Compound Data | Described as 'more powerful than atropine' in parasympatholytic action |
| Comparator Or Baseline | Atropine – the reference standard muscarinic antagonist |
| Quantified Difference | Qualitative: oxitefonium > atropine (no numerical fold-difference reported) |
| Conditions | Pharmacological characterization; mechanism-of-action assessment; BIAM regulatory monograph (last updated 1999) |
Why This Matters
For procurement decisions in antispasmodic research, higher parasympatholytic potency relative to atropine suggests oxitefonium may achieve therapeutic smooth muscle relaxation at lower molar doses, a property relevant to both clinical formulation and in vitro muscarinic receptor studies.
- [1] BIAM. Oxitefonium Bromure – Mécanismes d'action: 'La fonction amine quaternaire apporte une action antinicotinique au niveau des ganglions du système parasympathique, entrainant une action parasympatholytique plus puissante que celle de l'atropine.' Dernière mise à jour: 28/6/1999. View Source
